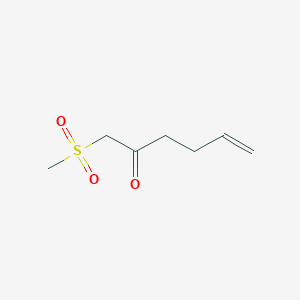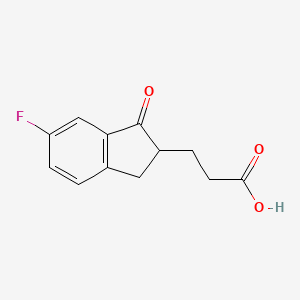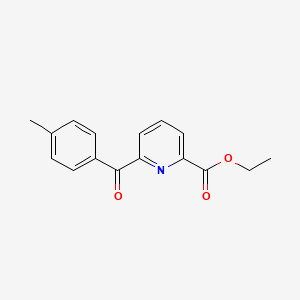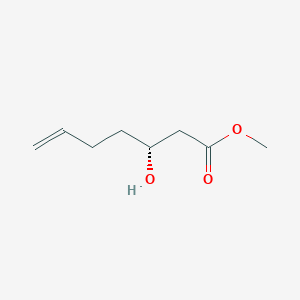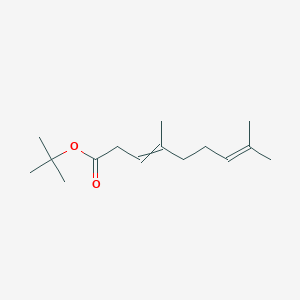
tert-Butyl 4,8-dimethylnona-3,7-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4,8-dimethylnona-3,7-dienoate: is an organic compound with the molecular formula C15H26O2. It is an ester, specifically an aliphatic ester, characterized by the presence of a tert-butyl group and a conjugated diene system. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,8-dimethylnona-3,7-dienoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
R-COOH+(CH3)3COH→R-COO-t-Bu+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 4,8-dimethylnona-3,7-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or other esters.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 4,8-dimethylnona-3,7-dienoate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its ester group can be hydrolyzed to release the active carboxylic acid, which may exhibit biological activity.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity makes it suitable for incorporation into polymer chains, enhancing the properties of the resulting materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4,8-dimethylnona-3,7-dienoate involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. This hydrolysis reaction is catalyzed by acids or bases and involves the nucleophilic attack of water on the carbonyl carbon of the ester group.
Comparación Con Compuestos Similares
tert-Butyl acetate: Another ester with a tert-butyl group, but with a simpler structure.
tert-Butyl 4,8-dimethylnona-3,7-dienoate: Similar in structure but with different substituents on the diene system.
Uniqueness: this compound is unique due to its conjugated diene system, which imparts distinct reactivity and properties compared to other esters
Propiedades
Número CAS |
85184-36-7 |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
tert-butyl 4,8-dimethylnona-3,7-dienoate |
InChI |
InChI=1S/C15H26O2/c1-12(2)8-7-9-13(3)10-11-14(16)17-15(4,5)6/h8,10H,7,9,11H2,1-6H3 |
Clave InChI |
PVBLGRWOCARGMW-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCC(=O)OC(C)(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


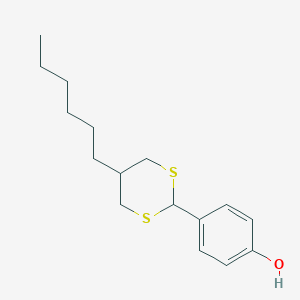

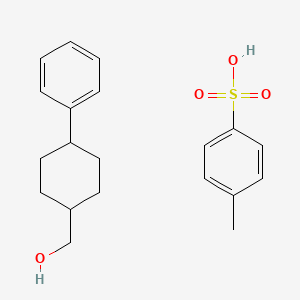
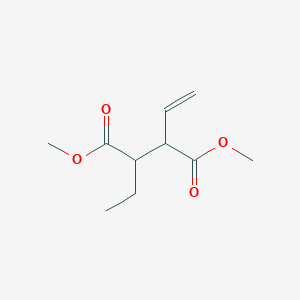
![Silane, trimethyl[(2-methylphenyl)methoxy]-](/img/structure/B14408338.png)
![5'-S-[2-(Dimethylamino)ethyl]-5'-thioadenosine](/img/structure/B14408346.png)
![Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate](/img/structure/B14408347.png)
![Methyl 4-[(heptafluoropropyl)sulfanyl]benzoate](/img/structure/B14408360.png)
![1,1'-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one]](/img/structure/B14408366.png)
![Benzenamine, N-[(5-methyl-2-thienyl)methylene]-](/img/structure/B14408369.png)
